(E)-methyl-2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate
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Overview
Description
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate typically involves the enamination of 2-methyl-4-pyrones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of anhydrous solvents and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enamination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluoro or nitro groups with other functional groups.
Scientific Research Applications
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate has several scientific research applications:
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino and vinyl groups can participate in nucleophilic and electrophilic interactions, while the fluoro and nitro groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(dimethylamino)ethyl methacrylate: Similar in having a dimethylamino group but differs in the presence of a methacrylate group instead of a benzoate group.
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones: Shares the dimethylamino and vinyl groups but has a pyran ring structure.
Uniqueness
Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and nitro groups, along with the dimethylamino and vinyl groups, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C12H13FN2O4 |
---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3/b5-4+ |
InChI Key |
TZWPXRLUBFVKML-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origin of Product |
United States |
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